- Diazomethanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Cas no 930-18-7 (Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-)

930-18-7 structure
Nombre del producto:Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
Número CAS:930-18-7
MF:C5H10
Megavatios:70.1329016685486
CID:804859
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Propiedades químicas y físicas
Nombre e identificación
-
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
- 1,cis-2-Dimethylcyclopropane
- CIS-1,2-DIMETHYLCYCLOPROPANE
- Cyclopropane, 1,2-dimethyl-, cis- (8CI)
- rel-(1R,2S)-1,2-Dimethylcyclopropane (ACI)
- 1,2-cis-Dimethylcyclopropane
- cis-Dimethylcyclopropane
- NSC 73903
-
- Renchi: 1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3/t4-,5+
- Clave inchi: VKJLDXGFBJBTRQ-SYDPRGILSA-N
- Sonrisas: C[C@@H]1C[C@@H]1C
Propiedades experimentales
- Denso: 0.6889
- Punto de fusión: -140.87°C
- Punto de ebullición: 35.85°C
- índice de refracción: 1.3800
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
Referencia
- Reaction of aliphatic and alicyclic compounds containing gem-polychlorohydrocarbon groups with zincIzvestiya Akademii Nauk SSSR, 1979, (7), 1610-12,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Regioselectivity in the ring-opening of 2-methylcyclopropylcarbinyl and 2-methylcyclobutylcarbinyl radicalsJournal of the Chemical Society, 1979, (3), 287-92,
Synthetic Routes 4
Condiciones de reacción
Referencia
- Carbon-13 NMR studies of some cyclopropane derivatives: chemical shifts and structural parametersOrganic Magnetic Resonance, 1976, 8(12), 611-17,
Synthetic Routes 5
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
Referencia
- Stereochemistry of desulfurization of thietane derivativesJournal of the American Chemical Society, 1971, 93(3), 676-84,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Selectivity of olefin formation from platinacyclobutanesJournal of Organic Chemistry, 1979, 44(26), 4896-9,
Synthetic Routes 7
Condiciones de reacción
Referencia
- Product subclass 38: trialkylboranesScience of Synthesis, 2004, 6, 1097-1215,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
Referencia
- Kinetic study of dimethyltrimethylene intermediates by the triplet mercury (63P1) photosensitization of dimetylcyclobutanonesJournal of the American Chemical Society, 1972, 94(1), 7-12,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Condiciones de reacción
Referencia
- Product subclass 37: γ-haloalkylboranesScience of Synthesis, 2004, 6, 1083-1096,
Synthetic Routes 13
Condiciones de reacción
Referencia
- Photochemistry of 2,3-dimethylcyclobutanone. Temperature and wavelength effectsTetrahedron Letters, 1981, 22(7), 611-14,
Synthetic Routes 14
Condiciones de reacción
1.1 Catalysts: Vanadium ; 100 - 550 °C
Referencia
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condiciones de reacción
Referencia
- Formation of cyclopropane rings via zirconium-X (X = chlorine, bromine) γ-eliminationJournal of Organometallic Chemistry, 1976, 108(1),,
Synthetic Routes 16
Condiciones de reacción
Referencia
- Model calculations on the stereoselectivity of the triplet photoreaction of 1,2-dimethyltrimethyleneAngewandte Chemie, 1996, 35(21), 2502-2504,
Synthetic Routes 17
Condiciones de reacción
Referencia
- Protonated cyclopropane intermediates from the deamination of 3-methyl-2-aminobutaneJournal of Organic Chemistry, 1976, 41(2), 323-9,
Synthetic Routes 18
Condiciones de reacción
Referencia
- Reactions of bicyclic azo compounds. 3. Thermolysis and photolysis of exo-4-methyl-2,3-diazabicyclo[4.3.0]nona-2,8-dieneZeitschrift fuer Naturforschung, 1974, 29(3-4), 228-9,
Synthetic Routes 19
Condiciones de reacción
Referencia
- Electrochemical reduction of the stereoisomeric 2,4-dibromopentanes to cyclopropanes. Evidence for a stepwise mechanismTetrahedron Letters, 1971, (46), 4363-6,
Synthetic Routes 20
Condiciones de reacción
Referencia
- Stereochemistry of fragmentation of thietanonium saltsJournal of the American Chemical Society, 1969, 91(15), 4320-2,
Synthetic Routes 21
Synthetic Routes 22
Condiciones de reacción
1.1 Catalysts: Vanadium ; 100 - 550 °C
Referencia
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Raw materials
- Ethenone
- cis-2-Butene
- 9-Borabicyclo[3.3.1]nonane, 9-[(1R,2S)-3-chloro-1,2-dimethylpropyl]-,rel-
- 1-Heptanol
- 3-Methylfuran
- 1-Hexanol
- 2,4-Dibromopentane
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Preparation Products
- Benzene, 1-buten-1-yl- (824-90-8)
- Cyclopropane, 1,2-dimethyl-, (1R,2R)- (20520-64-3)
- 4-Methylindan (824-22-6)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- cis-4-Methyl-2-pentene (691-38-3)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- Cyclopentanone (120-92-3)
- 7H-Benzocycloheptene (264-09-5)
- Cyclobutene, 3,3-dimethyl- (16327-38-1)
- Ethylidenecyclopentane (2146-37-4)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 3-Penten-2-one (625-33-2)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 2-BUTENE (624-64-6)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Cyclooctene (931-88-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- Cyclopropane,1,2-dimethyl-, (1R,2R)-rel- (2402-06-4)
- 2-Heptene, (2E)- (14686-13-6)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 1-Allyl-2-methylbenzene (1587-04-8)
- 2,4-Hexadiene, (2Z,4Z)- (6108-61-8)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Literatura relevante
-
1. Reaction of singlet methylene with methylenecyclopropane. Part 1.—Evidence for multistep collisional deactivation of chemically activated spiropentaneHenry M. Frey,George E. Jackson,Robert A. Smith,Robin Walsh J. Chem. Soc. Faraday Trans. 1 1975 71 1991
-
H. M. Frey,R. C. Smith Trans. Faraday Soc. 1962 58 697
-
J. M. Birchall,R. N. Haszeldine,D. W. Roberts Chem. Commun. (London) 1967 287
-
4. Influence of vibrational excitation energy on the cyclisation stereochemistry of triplet 1,3-biradicalsD. C. Montague J. Chem. Soc. Chem. Commun. 1972 615b
-
5. Evidence for the formation of triplet 1,3-biradicals on photolysis of cis- and trans-3,4-dimethyl-Δ1-pyrazolineS. D. Nowacki,P. B. Do,F. H. Dorer J. Chem. Soc. Chem. Commun. 1972 273
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